molecular formula C9H15N3 B1429539 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1367696-70-5

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No. B1429539
M. Wt: 165.24 g/mol
InChI Key: JFSZUEYFPBWDIE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, the reaction mechanism, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves detailing properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Coordination Chemistry and Material Science

The compound has been utilized in the synthesis of functionalized ligands for coordination chemistry, demonstrating its versatility in forming complex structures with potential applications in material science and catalysis. For example, a study by Meskini et al. (2011) focused on the synthesis of a β-amino dicarbonyl compound, showcasing the structural determination via spectral and X-ray diffraction data, highlighting its potential in ligand design for metal coordination complexes Meskini et al., 2011.

Additionally, Cui et al. (2005) explored diorganotin(IV) derivatives incorporating the ligand, providing insights into the coordination behavior of the compound with tin atoms through pyridyl nitrogen, indicating its applicability in forming coordination polymers Cui et al., 2005.

Biological Studies

In biological contexts, the ligand has shown relevance in antimicrobial and antioxidant activities. A study by Lynda Golea (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities, showcasing the compound's potential in medicinal chemistry and as a scaffold for drug development Golea Lynda, 2021.

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel compounds derived from 3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, aiming to expand the compound's applications in various scientific fields. For instance, the work by Lan et al. (2019) on synthesizing and characterizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine contributes to the development of new heterocyclic compounds with potential applications in materials science and pharmaceuticals Lan et al., 2019.

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and theoretical studies.


properties

IUPAC Name

3,5-dimethyl-4-pyrrolidin-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSZUEYFPBWDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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